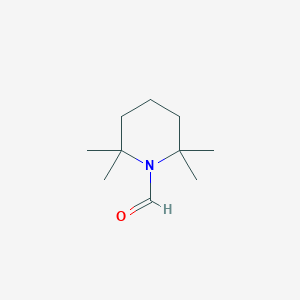

2,2,6,6-Tetramethylpiperidine-1-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

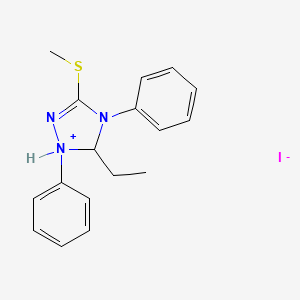

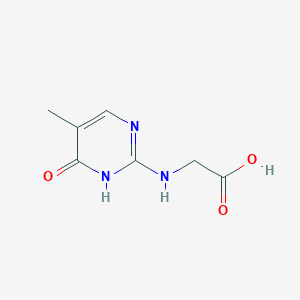

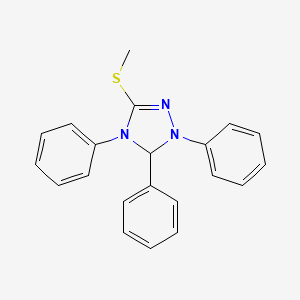

2,2,6,6-Tetramethylpiperidine-1-carbaldehyde is an organic compound belonging to the class of piperidines. It is characterized by the presence of four methyl groups attached to the piperidine ring and an aldehyde functional group. This compound is known for its steric hindrance due to the bulky methyl groups, which significantly influence its chemical reactivity and applications.

Synthetic Routes and Reaction Conditions:

Conjugate Addition Reaction: One common method involves the conjugate addition of ammonia to phorone, followed by reduction of the intermediate triacetone amine using the Wolff-Kishner reaction.

Dehydration Process: Another method involves the dehydration of 1,2,3,6-tetrahydro-2,2,6,6-tetraalkylpyridines using metal oxide or semimetal oxide catalysts at temperatures above 150°C.

Industrial Production Methods: Industrial production often employs large-scale, low-cost methods to synthesize the precursor compounds, which are then converted to this compound through controlled reaction conditions .

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or hydroxylamines.

Reduction: Reduction reactions can convert the aldehyde group to primary alcohols.

Substitution: The sterically hindered nature of the compound allows for selective substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, oxone.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Allylic chlorides, heterocyclic thiols in the presence of iodine.

Major Products:

Oxidation: Hydroxylamines, nitroxide radicals.

Reduction: Primary alcohols.

Substitution: Allylated tertiary amines, sulfenamide compounds.

Scientific Research Applications

2,2,6,6-Tetramethylpiperidine-1-carbaldehyde is widely used in various fields of scientific research:

Mechanism of Action

The mechanism of action of 2,2,6,6-Tetramethylpiperidine-1-carbaldehyde involves its interaction with molecular targets through its aldehyde and amine functional groups. The steric hindrance provided by the methyl groups influences its binding affinity and reactivity. For example, the interaction of nitroxide radicals with heme iron leads to the formation of a perferryl-oxygen complex, which then reacts with the piperidine radical, causing ring contraction and oxidation to an exocyclic iminium ion .

Comparison with Similar Compounds

2,2,6,6-Tetramethylpiperidine: A related compound without the aldehyde group, used as a hindered base.

2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): A nitroxide radical used as an oxidation catalyst.

N,N-Diisopropylethylamine: Another non-nucleophilic base with similar steric hindrance.

Uniqueness: 2,2,6,6-Tetramethylpiperidine-1-carbaldehyde is unique due to its combination of steric hindrance and the presence of an aldehyde group, which allows for selective reactions and applications in various fields. Its ability to form stable intermediates and products makes it valuable in synthetic chemistry and industrial applications .

Properties

CAS No. |

54262-97-4 |

|---|---|

Molecular Formula |

C10H19NO |

Molecular Weight |

169.26 g/mol |

IUPAC Name |

2,2,6,6-tetramethylpiperidine-1-carbaldehyde |

InChI |

InChI=1S/C10H19NO/c1-9(2)6-5-7-10(3,4)11(9)8-12/h8H,5-7H2,1-4H3 |

InChI Key |

SIVAGBOXYFFQPU-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCCC(N1C=O)(C)C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6H-Pyrano[3,2-f]-1,4-oxazepine, octahydro-4-methyl-5-(1-methylethyl)-](/img/structure/B14631626.png)

![3,6-Bis(methylsulfanyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14631654.png)